2-Acetylbenzo[d]oxazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)10-12-8-6(9(11)14)3-2-4-7(8)15-10/h2-4H,1H3,(H2,11,14) |
InChI Key |
GQXDSQLMDAVWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-4-carboxamide typically involves the cyclization of 2-aminophenol with acetic anhydride, followed by the introduction of a carboxamide group. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like methanol or dimethylformamide (DMF). The process can be summarized as follows:
Cyclization: 2-Aminophenol reacts with acetic anhydride in the presence of a base to form 2-acetylbenzoxazole.
Carboxamide Introduction: The acetylated product is then treated with a suitable amine to introduce the carboxamide group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's role as an apoptosis inducer in cancer therapy. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide were identified as promising anticancer agents through high-throughput screening assays targeting caspase activity. One notable derivative exhibited an effective concentration (EC50) of 270 nM and demonstrated significant tumor growth inhibition in xenograft models, indicating its potential as a therapeutic agent against colorectal cancer .
1.2 Inhibition of Acid Ceramidase
The compound has been investigated for its inhibitory effects on acid ceramidase (AC), an enzyme implicated in various sphingolipid-mediated disorders. A series of substituted oxazol-2-one-3-carboxamides, including 2-acetylbenzo[d]oxazole-4-carboxamide, have shown promising results in inhibiting AC activity, with specific compounds demonstrating optimal pharmacokinetic profiles in preclinical models . This suggests potential applications in treating diseases related to sphingolipid metabolism.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the oxazole ring significantly influence biological activity. For example, modifications leading to increased hydrophobicity or alterations in electronic properties have been linked to enhanced inhibitory effects against target enzymes .
Table 1: Structure-Activity Relationship Insights
| Compound Variant | IC50 (nM) | Observed Activity |
|---|---|---|
| 2-Oxo-4-phenyl | 64 | Moderate AC inhibition |
| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl] | 32b | Potent AC inhibition |
| 2-Oxo-5-phenyl | 33 | Enhanced stability and potency |
Pharmacological Insights
3.1 Neuroprotective Effects
The neuroprotective properties of the compound have been explored in models of neurodegenerative diseases. By modulating sphingolipid metabolism through AC inhibition, this compound may offer therapeutic benefits in conditions such as Alzheimer's disease and multiple sclerosis .
3.2 Antidiabetic Properties
Oxazole derivatives, including this compound, have also been studied for their antidiabetic effects. Research indicates that certain modifications can enhance glucose uptake and insulin sensitivity, making them candidates for further development in diabetes management .
Conclusion and Future Directions
The diverse applications of this compound underscore its potential as a multifaceted therapeutic agent. Ongoing research focusing on optimizing its chemical structure to enhance efficacy and reduce toxicity will be pivotal in advancing its clinical applications.
Future studies should aim to:
- Conduct comprehensive in vivo evaluations to assess long-term efficacy and safety.
- Explore combination therapies with existing anticancer drugs to enhance therapeutic outcomes.
- Investigate the compound's effects on other biological targets relevant to metabolic disorders.
This compound represents a promising avenue for drug development across several therapeutic areas, particularly oncology and metabolic diseases.
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The benzo[d]oxazole scaffold differentiates 2-Acetylbenzo[d]oxazole-4-carboxamide from simpler oxazole derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on benzo[d]oxazole core (C₇H₅NO) + substituents.
Key Observations :
Reactivity : The chloro substituent in 2-Chlorooxazole-4-carboxamide offers a reactive site for further functionalization, whereas the acetyl group may stabilize the compound against nucleophilic attack .
Aromatic Interactions: The benzo[d]oxazole core enables stronger π-π interactions compared to monocyclic oxazoles, critical for binding to hydrophobic enzyme pockets (e.g., MT1-MMP inhibitors) .
Q & A
Q. Q: What are common synthetic routes for 2-acetylbenzo[d]oxazole-4-carboxamide derivatives, and how are they optimized for yield?
A: A general synthesis involves condensation reactions between substituted benzaldehydes and amino-triazole intermediates under reflux with glacial acetic acid as a catalyst in ethanol . Yield optimization requires precise stoichiometric ratios (e.g., 0.001 mol of reactants) and solvent evaporation under reduced pressure. Post-reaction purification via flash column chromatography (e.g., Hex/EtOAC gradients) is critical, achieving yields up to 85% in optimized protocols .
Q. Q: How are structural and purity profiles of this compound derivatives validated?
A: Characterization employs H/C NMR (400–100 MHz) to confirm substituent positions and purity. For example, H NMR peaks at δ 8.72 (s, 1H) and δ 7.75 (s, 1H) confirm oxazole ring protons . ESI-MS and elemental analysis (e.g., C: 65.64% vs. observed 65.89%) validate molecular weight and purity .
Advanced Biological Activity and Mechanism
Q. Q: How do oxazole-4-carboxamide derivatives selectively inhibit targets like GSK-3β or MAO-B?
A: Structural studies reveal that substituents at the oxazole ring (e.g., chloro or methoxy groups) enhance binding to catalytic pockets. For GSK-3β, inhibitors like PF-367 show dose-dependent pTau reduction (IC < 100 nM) by stabilizing β-catenin via Wnt signaling . For MAO-B, N-benzhydryl substitutions (e.g., compound 4n) increase selectivity (>100-fold over MAO-A) through hydrophobic interactions with FAD cofactors .
Q. Q: What cellular assays are used to evaluate functional efficacy beyond biochemical potency?
A: High-content imaging of pTau levels in human neurons and Wnt/β-catenin luciferase reporter assays are critical. Active inhibitors (e.g., compound 51) reduce pTau by >50% at 1 μM but require 10–25 μM for Wnt activation, reflecting pathway-specific thresholds . Negative controls (e.g., OCM-29) confirm assay specificity .
Data Contradictions and Resolution
Q. Q: How are discrepancies resolved between in vitro potency and cellular activity?
A: Discrepancies often arise from off-target effects or bioavailability limitations. For example, oxazole-4-carboxamide inhibitors show low Wnt activation despite high GSK-3β binding due to poor nuclear penetration . Solutions include pharmacokinetic optimization (e.g., cyclopropylamine substituents in compound 16 enhance brain exposure ).
Q. Q: Why do similar derivatives show divergent biological outcomes despite structural homology?
A: Subtle stereochemical or electronic differences alter target engagement. For instance, trifluoromethoxy-substituted analogues (e.g., 29) lose potency due to steric hindrance, while fluoro-methoxy variants (e.g., 16) retain activity via improved hydrogen bonding .
Methodological Best Practices
Q. Q: What strategies improve selectivity in oxazole-4-carboxamide-based drug design?
A:
Q. Q: How are metabolic stability and toxicity assessed during preclinical development?
A:
- Microsomal assays : Measure hepatic clearance using human liver microsomes.
- Cytotoxicity screens : Test compounds at 10–100 μM in neuronal cultures (e.g., MAP2 staining for viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
